molecular formula C11H12O3 B2847752 2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid CAS No. 933694-72-5

2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid

Cat. No.: B2847752
CAS No.: 933694-72-5
M. Wt: 192.214
InChI Key: KUNHLNVWMBYHJZ-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid is a chemical compound with the molecular formula C11H12O3 It is known for its unique structure, which includes a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid typically involves the condensation of phenol derivatives with acetic acid or its derivatives. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized benzopyran derivatives .

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress . Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.

Comparison with Similar Compounds

Comparison: 2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid is unique due to its specific substitution pattern on the benzopyran ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of its chemical stability and potential therapeutic applications .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isochromen-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)6-8-1-2-10-7-14-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNHLNVWMBYHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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